molecular formula C10H11F3O B6294684 2-Butoxy-1,3,5-trifluorobenzene CAS No. 2404734-26-3

2-Butoxy-1,3,5-trifluorobenzene

Cat. No.: B6294684
CAS No.: 2404734-26-3
M. Wt: 204.19 g/mol
InChI Key: CZOXHTQAXLMQJC-UHFFFAOYSA-N
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Description

2-Butoxy-1,3,5-trifluorobenzene is a fluorinated aromatic ether with a butoxy (-OC₄H₉) substituent and three fluorine atoms at the 1, 3, and 5 positions of the benzene ring. Its molecular formula is C₁₀H₁₁F₃O, yielding a molecular weight of 204.17 g/mol. The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the electron-donating nature of the ether group, creating unique electronic and steric properties.

Potential uses may include roles as a solvent or intermediate in specialty organic syntheses, though direct evidence of its applications is sparse in the provided literature.

Properties

IUPAC Name

2-butoxy-1,3,5-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOXHTQAXLMQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Butoxy-1,3,5-trifluorobenzene typically involves the reaction of 1,3,5-trifluorobenzene with butanol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the butoxy group on the benzene ring . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Chemical Reactions Analysis

2-Butoxy-1,3,5-trifluorobenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: The trifluorobenzene ring can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Butoxy-1,3,5-trifluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Butoxy-1,3,5-trifluorobenzene exerts its effects involves interactions with molecular targets and pathways. The butoxy group and trifluorobenzene ring can interact with various enzymes and receptors, leading to specific biological or chemical outcomes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

    Biological Activity

    2-Butoxy-1,3,5-trifluorobenzene is a compound with notable chemical properties and potential biological activities. Its molecular formula is C10H11F3O, and it has garnered interest in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

    Chemical Structure and Properties

    The molecular structure of this compound consists of a trifluorobenzene ring substituted with a butoxy group. The presence of fluorine atoms in the benzene ring significantly influences its reactivity and biological interactions.

    Property Value
    Molecular FormulaC10H11F3O
    Molecular Weight204.19 g/mol
    CAS Number2404734-26-3
    SolubilityInsoluble in water

    The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively. This property may facilitate interactions with enzymes and receptors involved in critical biochemical pathways.

    Antimicrobial Properties

    Research indicates that derivatives of this compound exhibit antimicrobial activity. A case study demonstrated that specific derivatives showed significant inhibition against Gram-positive bacteria. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes.

    Cytotoxicity and Anticancer Activity

    A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HT-29). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

    Cell Line IC50 (µM) Activity
    MCF-715Cytotoxic
    HT-2920Cytotoxic

    Environmental Impact

    The environmental implications of this compound have also been assessed. Studies suggest that its persistence in aquatic environments raises concerns regarding bioaccumulation in aquatic organisms. This characteristic necessitates further investigation into its ecological effects.

    Case Studies

    • Antimicrobial Study : A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. The derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
    • Cytotoxicity Assessment : In vitro assays on MCF-7 cells revealed that treatment with this compound resulted in significant cell death after 48 hours of exposure.

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